4,5-Bis(methylthio)-1,3-dithiol-2-one

Photochemistry Organosulfur Synthesis Tetrathiooxalate

Air-sensitive ene-1,2-dithiolate ligands complicate reproducible metal complexation. 4,5-Bis(methylthio)-1,3-dithiol-2-one solves this as a bench-stable masked proligand that releases the free dithiolate controllably via base hydrolysis. - Hydrolytic release of ene-1,2-dithiolate for air-sensitive dithiolene complex synthesis - Documented cross-coupling partner with bis(1,3-dithiole-2-ones) to construct TTF derivatives - Photochemical decarbonylation provides a unique route to dimethyl tetrathiooxalate Supplied as ≥98% pure crystalline solid; stored under inert gas for maximum shelf stability.

Molecular Formula C5H6OS4
Molecular Weight 210.4 g/mol
CAS No. 61485-46-9
Cat. No. B1270555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(methylthio)-1,3-dithiol-2-one
CAS61485-46-9
Molecular FormulaC5H6OS4
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESCSC1=C(SC(=O)S1)SC
InChIInChI=1S/C5H6OS4/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3
InChIKeyZXNVEXYJVODARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Bis(methylthio)-1,3-dithiol-2-one: Technical Specifications


4,5-Bis(methylthio)-1,3-dithiol-2-one (CAS 61485-46-9, C5H6OS4, MW 210.34 g/mol) is a 1,3-dithiol-2-one derivative bearing two methylthio substituents at the 4- and 5-positions of the heterocyclic ring. This compound functions as a masked ene-1,2-dithiolate ligand precursor, enabling the controlled hydrolytic release of dithiolate species for metal complexation [1]. It is classified within the broader family of 1,3-dithiol-2-ones that serve as synthetic intermediates for tetrathiafulvalene (TTF)-based organic π-donors and related conductive materials [2]. The crystalline solid exhibits a melting point range of 58–62 °C and is commercially available at purity levels ≥98% (GC) from multiple reagent suppliers . The compound is sensitive to light and requires storage under inert atmosphere at room temperature in cool, dark conditions .

4,5-Bis(methylthio)-1,3-dithiol-2-one: Why Substitution Fails


Substituting 4,5-bis(methylthio)-1,3-dithiol-2-one with a structurally analogous 1,3-dithiol-2-one derivative introduces quantifiable variations in reactivity that alter synthetic outcomes. The 2-oxo (C=O) versus 2-thione (C=S) substitution at the ring 2-position fundamentally changes photochemical behavior: the oxo derivative undergoes photochemical decarbonylation to yield dimethyl tetrathiooxalate, whereas the thione analog does not exhibit this transformation under identical irradiation conditions [1]. Furthermore, the methylthio substituents at the 4- and 5-positions modulate the electronic properties and steric environment of the dithiolene ligand released upon base hydrolysis, influencing both metal coordination efficiency and the redox characteristics of the resulting complexes [2]. Cross-coupling yields with bis(1,3-dithiole-2-one) partners in triethylphosphite have been explicitly documented for this specific substitution pattern, whereas alternative substitution patterns require distinct reaction optimization and produce different product distributions [3]. The evidence presented below quantifies these differentiation points to inform compound selection for specific research and industrial applications.

4,5-Bis(methylthio)-1,3-dithiol-2-one: Comparative Evidence


Photochemical Decarbonylation to Tetrathiooxalate

Under photochemical irradiation conditions, 4,5-bis(methylthio)-1,3-dithiol-2-one (the oxo derivative) undergoes decarbonylation to yield dimethyl tetrathiooxalate (11a). The analogous 4,5-bis(methylthio)-1,3-dithiole-2-thione (the thione derivative) does not exhibit this decarbonylation reactivity under the same photochemical conditions [1]. This represents a fundamental difference in synthetic utility between the oxo and thione forms of this heterocyclic scaffold.

Photochemistry Organosulfur Synthesis Tetrathiooxalate

Cross-Coupling for TTF1 Synthesis

4,5-Bis(methylthio)-1,3-dithiol-2-one has been employed as a coupling partner in the synthesis of TTF1, a tetrathiafulvalene derivative directly connected to 1,3-dithiol-2-one fragments. The cross-coupling reaction with 4,4′-bis(1,3-dithiole-2-one) in triethylphosphite proceeded to yield TTF1 in moderate yield [1]. This specific coupling outcome is documented for the 4,5-bis(methylthio) substitution pattern and provides a benchmark for researchers evaluating this compound as a TTF precursor building block.

Tetrathiafulvalene Cross-Coupling Organic Conductors

Dithiolate Release via Base Hydrolysis

4,5-Bis(methylthio)-1,3-dithiol-2-one functions as a proligand wherein the 1,3-dithiol-2-one moiety serves as a masked ene-1,2-dithiolate. Treatment with sodium methanolate opens the 1,3-dithiol-2-one fragment to release the corresponding 1,2-dithiolate ligand, which can then efficiently coordinate metals [1]. This proligand approach contrasts with direct use of free dithiolate ligands, which are often air-sensitive and prone to oxidation. As demonstrated with the TTF-functionalized analogues, opening of the 1,3-dithiol-2-one fragments with sodium methanolate yields new 1,2-dithiolate ligands that form heteroleptic bis(cyclopentadienyl)dithiolene titanium complexes [2].

Coordination Chemistry Dithiolene Ligands Metal Complexes

Purity and Storage Specifications

Commercially available 4,5-bis(methylthio)-1,3-dithiol-2-one is supplied at purity levels of ≥98% as determined by GC analysis from major reagent suppliers including TCI and Chem-Impex . The melting point specification is consistently reported as 58–62 °C. The compound is light-sensitive and requires storage under inert atmosphere in a cool (<15 °C), dark environment to prevent photochemical degradation . These specifications provide procurement benchmarks for quality assessment and appropriate storage conditions.

Quality Control Procurement Storage Specifications

4,5-Bis(methylthio)-1,3-dithiol-2-one: Applications


TTF Derivatives for Organic Conductors

4,5-Bis(methylthio)-1,3-dithiol-2-one serves as a cross-coupling partner for constructing TTF derivatives bearing 1,3-dithiol-2-one functional groups, as demonstrated in the synthesis of TTF1 via reaction with 4,4′-bis(1,3-dithiole-2-one) in triethylphosphite [1]. This application is supported by documented cross-coupling yields and the compound's established role as a precursor to organic multisulfur π-donors [2]. Researchers developing organic conductors, superconductors, or redox-active materials should prioritize this compound when the specific 4,5-bis(methylthio) substitution pattern is required for downstream functionalization.

Dithiolene Complexes via Proligand Hydrolysis

The 1,3-dithiol-2-one moiety in this compound functions as a masked ene-1,2-dithiolate proligand, enabling controlled ligand release via base hydrolysis with sodium methanolate [1]. This proligand strategy has been validated through the synthesis and characterization of heteroleptic bis(cyclopentadienyl)dithiolene titanium complexes from TTF-functionalized 1,3-dithiol-2-one precursors [2]. This application scenario is relevant for coordination chemists synthesizing air-sensitive dithiolene complexes where controlled ligand release improves handling and reproducibility compared to direct free-dithiolate manipulation.

Photochemical Synthesis of Dimethyl Tetrathiooxalate

Under photochemical irradiation, 4,5-bis(methylthio)-1,3-dithiol-2-one undergoes decarbonylation to yield dimethyl tetrathiooxalate (11a), which exists in equilibrium with its [4+2] dimer 13 in solution [1]. This photochemical reactivity is specific to the oxo (C=O) derivative; the corresponding thione (C=S) analogue does not exhibit this transformation [1]. Synthetic chemists requiring photochemical access to tetrathiooxalate derivatives should select this oxo compound over the thione alternative for this specific transformation pathway.

Metal Cofactor Mimetic Building Blocks

This compound belongs to the family of 4,5-disubstituted 1,3-dithiol-2-ones that serve as key intermediates for constructing metal complexes related to the molybdenum cofactor (molybdopterin) [1]. The 1,3-dithiol-2-one framework allows hydrolytic release of the masked ene-1,2-dithiolate ligand for subsequent metal coordination, an approach validated across multiple metal systems [1]. This application scenario is relevant for bioinorganic chemists and researchers developing metal cofactor mimetics where the specific electronic and steric properties imparted by the methylthio substituents influence metal binding and redox behavior.

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